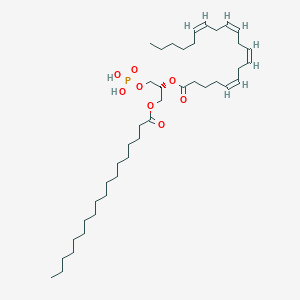
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphate is a 1-acyl-2-arachidonoyl-sn-glycero-3-phosphate in which the 1-acyl group is specified as stearoyl (octadecanoyl). It is a 1-acyl-2-arachidonoyl-sn-glycero-3-phosphate and a phosphatidic acid 38:4. It derives from an octadecanoic acid. It is a conjugate acid of a this compound(2-).
PA(18:0/20:4(5Z, 8Z, 11Z, 14Z)), also known as PA(18:0/20:4) or phosphatidic acid(18:0/20:4), belongs to the class of organic compounds known as 1, 2-diacylglycerol-3-phosphates. These are glycerol-3-phosphates in which the glycerol moiety is bonded to two aliphatic chains through ester linkages. Thus, PA(18:0/20:4(5Z, 8Z, 11Z, 14Z)) is considered to be a glycerophosphate lipid molecule. PA(18:0/20:4(5Z, 8Z, 11Z, 14Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PA(18:0/20:4(5Z, 8Z, 11Z, 14Z)) has been primarily detected in blood. Within the cell, PA(18:0/20:4(5Z, 8Z, 11Z, 14Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PA(18:0/20:4(5Z, 8Z, 11Z, 14Z)) participates in a number of enzymatic reactions. In particular, PA(18:0/20:4(5Z, 8Z, 11Z, 14Z)) can be biosynthesized from lpa(18:0/0:0) and arachidonyl-CoA; which is mediated by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Cytidine triphosphate and PA(18:0/20:4(5Z, 8Z, 11Z, 14Z)) can be converted into CDP-DG(18:0/20:4(5Z, 8Z, 11Z, 14Z)); which is catalyzed by the enzyme phosphatidate cytidylyltransferase 2. Furthermore, PA(18:0/20:4(5Z, 8Z, 11Z, 14Z)) can be biosynthesized from lpa(18:0/0:0) and arachidonyl-CoA; which is mediated by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Cytidine triphosphate and PA(18:0/20:4(5Z, 8Z, 11Z, 14Z)) can be converted into CDP-DG(18:0/20:4(5Z, 8Z, 11Z, 14Z)); which is mediated by the enzyme phosphatidate cytidylyltransferase 2. Furthermore, PA(18:0/20:4(5Z, 8Z, 11Z, 14Z)) can be biosynthesized from lpa(18:0/0:0) and arachidonyl-CoA; which is mediated by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Finally, Cytidine triphosphate and PA(18:0/20:4(5Z, 8Z, 11Z, 14Z)) can be converted into CDP-DG(18:0/20:4(5Z, 8Z, 11Z, 14Z)); which is catalyzed by the enzyme phosphatidate cytidylyltransferase 2. In humans, PA(18:0/20:4(5Z, 8Z, 11Z, 14Z)) is involved in cardiolipin biosynthesis CL(18:0/20:4(5Z, 8Z, 11Z, 14Z)/18:2(9Z, 12Z)/18:2(9Z, 12Z)) pathway, cardiolipin biosynthesis CL(18:0/20:4(5Z, 8Z, 11Z, 14Z)/18:1(9Z)/18:1(9Z)) pathway, cardiolipin biosynthesis CL(18:0/20:4(5Z, 8Z, 11Z, 14Z)/18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway, and cardiolipin biosynthesis CL(18:0/20:4(5Z, 8Z, 11Z, 14Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway. PA(18:0/20:4(5Z, 8Z, 11Z, 14Z)) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:0/20:4(5Z, 8Z, 11Z, 14Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(18:0/20:4(5Z, 8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(18:0/20:4(5Z, 8Z, 11Z, 14Z)/14:1(9Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:0/20:4(5Z, 8Z, 11Z, 14Z)/18:3(9Z, 12Z, 15Z)) pathway.
Applications De Recherche Scientifique
Signal Lipids in Neural Tissue
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphate plays a significant role in neural tissue as a molecular species of 1,2-diacyl-sn-glycerol signaling lipids. Its preparation, through the hydrolysis of lipid biosynthetic intermediates, facilitates the production of endocannabinoids like 2-arachidonoylglycerol (2-AG), which are key in cannabinoid receptor signaling (Duclos et al., 2009).
Membrane Lipid Incorporation and Enzymatic Activities
Research has shown that specific phospholipids, like 1-stearoyl-2-arachidonoyl phosphatidylinositol, are selectively formed via pathways involving monoacylglycerol incorporation. Enzymatic activities that facilitate these processes are crucial in understanding lipid metabolism and signaling (Simpson et al., 1991).
Importance in Biochemical Synthesis
The compound is an important biosynthetic precursor for arachidonic acid metabolites and has been synthesized for NMR studies, providing insights into its structural and functional roles in lipid biology (Duclos, 2010).
Role in Signal Transduction
This compound is pivotal in the metabolism of plasma membrane diacylglycerols, leading to the production of various lipid derivatives. This role is significant in signal transduction and membrane dynamics in cellular processes (Florin-Christensen et al., 1992).
Metabolic Fate and Lipase Activities
Understanding the metabolic fate of this compound in various cell types, including its hydrolysis and conversion to other lipid forms, is crucial. The activities of specific lipases, such as diacylglycerol lipase and monoacylglycerol lipase, are integral to its metabolic processing and have implications in broader biological contexts (Balsinde et al., 1991).
Impact on Inflammation and Immune Response
The compound has been identified in the context of mediating innate immune responses, highlighting its potential role as an endogenous damage-associated molecular pattern and its impact on inflammatory cytokine production (Thacker et al., 2009).
Therapeutic and Diagnostic Applications
The quantification and analysis of this lipid, particularly in human basophils, have implications for understanding its role in various physiological and pathological states. This paves the way for potential therapeutic and diagnostic applications in clinical settings (Hubbard et al., 1996).
Propriétés
Numéro CAS |
64665-00-5 |
|---|---|
Formule moléculaire |
C41H73O8P |
Poids moléculaire |
725 g/mol |
Nom IUPAC |
[(2R)-1-octadecanoyloxy-3-phosphonooxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C41H73O8P/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(43)49-39(38-48-50(44,45)46)37-47-40(42)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,39H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3,(H2,44,45,46)/b13-11-,19-17-,24-22-,30-28-/t39-/m1/s1 |
Clé InChI |
AXJKOPKPNZMCIN-GSEBOFAUSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



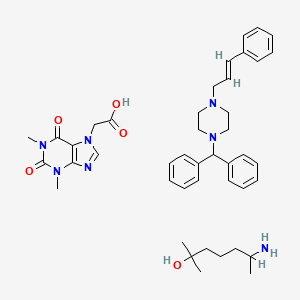
![3-{4-[2-(3,5-Dihydroxy-2-methylene-cyclohexylidene)-ethylidene]-7a-methyl-octahydro-inden-1-yl}-butyric acid](/img/structure/B1237877.png)


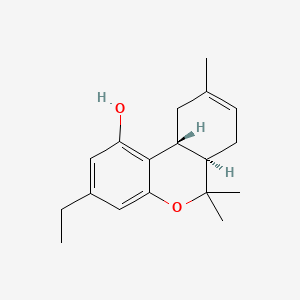
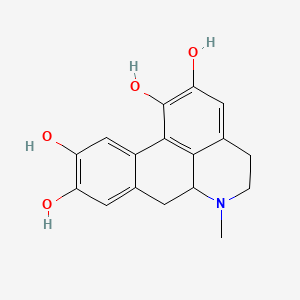

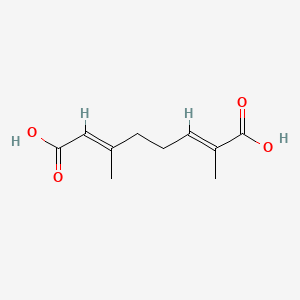
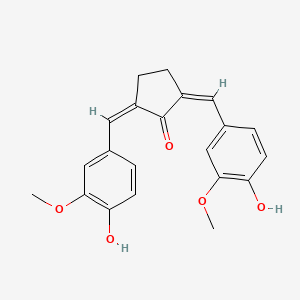

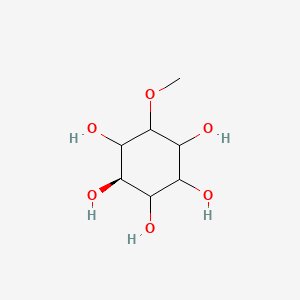
![5-{[(E)-5-Amino-tetrazol-1-ylimino]-methyl}-2-ethoxy-phenol](/img/structure/B1237895.png)
![N-[(E)-(5-bromothiophen-2-yl)methylideneamino]pyridine-2-carboxamide](/img/structure/B1237896.png)
